![molecular formula C10H11ClN2O B3008341 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one CAS No. 444002-88-4](/img/structure/B3008341.png)
1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of a five-membered ring containing an amide group. The presence of the amino and chloro substituents on the phenyl ring suggests potential for bioactivity, given the common occurrence of such motifs in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrrolidinone compounds involves multicomponent reactions, as described in the first paper, where a methanol solution of an aldehyde, an amine, and an alpha-isocyanoacetamide undergoes heating to yield an aminooxazole. This intermediate can react with an alpha,beta-unsaturated acyl chloride to form pyrrolo[3,4-b]pyridin-5-one. The process is accelerated by ammonium chloride, suggesting that similar conditions could be adapted for the synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one .
In the second paper, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products, including lactams, is described. Starting from 3-(p-chlorophenyl)-4-oxo-valeric acid, the synthesis pathway could potentially be modified to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds features rigid rings connected by single bonds, as seen in the third paper, where the molecule consists of three rigid rings with a synclinal conformation of the terminal phenyl rings. This suggests that 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one may also exhibit a conformation that is influenced by the steric and electronic effects of its substituents .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the reactions described in the papers. For instance, the formation of pyrrolo[3,4-b]pyridin-5-one involves a triple domino sequence, which could be indicative of the reactivity of the pyrrolidinone core of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one in similar domino reactions . The addition reaction to obtain 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione suggests that nucleophilic addition to the pyrrolidinone ring is feasible .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one are not directly reported, related compounds provide some insight. The crystal structure analysis of a similar compound indicates the potential for intramolecular hydrogen bonding, which could affect the solubility and stability of the compound . The synthesis of diastereomeric compounds and their lactams implies that 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one may exist in different stereoisomeric forms, which would have distinct physical properties .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1-(Arylsulfonyl)pyrrolidines
A study by Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This reaction is significant for creating pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in position 2, under mild conditions (Smolobochkin et al., 2017).
Stereospecific Synthesis of Baclofen and PCPGABA
Yoshifuji and Kaname (1995) achieved stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines. This process, starting from trans-4-hydroxy-L-proline, involved stereoselective hydrogenation and ruthenium tetroxide oxidation (Yoshifuji & Kaname, 1995).
Biological and Medicinal Chemistry
Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds
In 2019, Farid M Sroor synthesized and characterized biologically active compounds, including 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the potential biological relevance of related structures (Sroor, 2019).
Antibacterial and Antifungal Activity
Bhuva et al. (2015) synthesized pyridine derivatives, including 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a]pyridin-3-yl]-6"-aryl nicotinonitriles, and assessed their biological activity against bacteria and fungi. This highlights the potential application of similar compounds in developing new antimicrobial agents (Bhuva et al., 2015).
Stereoselective Behavior of Cardiovascular L-type Calcium Channel Blockers
Carosati et al. (2009) studied the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a cardiovascular L-type calcium channel blocker. Their research contributes to understanding the pharmacological activity of such compounds (Carosati et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one are currently unknown. This compound is a pyrrolidine derivative , a class of compounds known to interact with various biological targets.
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the amino and chlorophenyl groups may also influence its binding affinity and selectivity.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially affect multiple pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is limited. Pyrrolidine derivatives are generally well-absorbed and can cross biological membranes due to their lipophilic nature . The compound’s bioavailability would be influenced by these properties, as well as factors such as its stability and solubility.
Result of Action
Given the diversity of biological activities associated with pyrrolidine derivatives , this compound could potentially have a wide range of effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could be influenced by the specific cellular and tissue environments in which it is active.
properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOLSRFQZMMEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one | |
CAS RN |
444002-88-4 |
Source
|
Record name | 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.